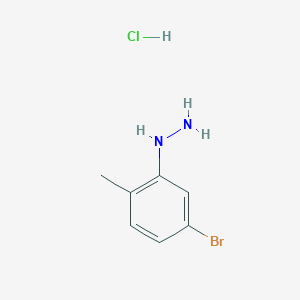

(5-Bromo-2-méthylphényl)hydrazine chlorhydrate

Vue d'ensemble

Description

The compound "(5-Bromo-2-methylphenyl)hydrazine hydrochloride" is a chemical entity that has been synthesized and studied for various applications. It is derived from p-toluidines and has been developed for large-scale preparation, indicating its potential utility in industrial or research settings .

Synthesis Analysis

The synthesis of "(5-Bromo-2-methylphenyl)hydrazine hydrochloride" involves a series of reactions starting from p-toluidines. The process includes nitration, Sandmeyer reaction, nitro reduction, diazotization, and reduction, leading to an overall yield of 30% . This synthesis pathway suggests a complex multi-step procedure that requires careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

While the specific molecular structure analysis of "(5-Bromo-2-methylphenyl)hydrazine hydrochloride" is not detailed in the provided papers, related compounds have been characterized using techniques such as X-ray diffraction, IR, and NMR spectroscopy . These techniques are essential for confirming the structure of synthesized compounds and understanding their molecular geometry, which is crucial for predicting reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of hydrazine derivatives, including "(5-Bromo-2-methylphenyl)hydrazine hydrochloride," can be inferred from studies on similar compounds. Hydrazine derivatives are known to undergo condensation reactions with various substrates, leading to a range of products such as pyrazoles, pyrazolines, and other nitrogen-containing heterocycles . These reactions are significant in the synthesis of pharmaceuticals, agrochemicals, and energetic materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of "(5-Bromo-2-methylphenyl)hydrazine hydrochloride" are not explicitly discussed in the provided papers. However, related compounds exhibit properties such as crystallization behavior, vibrational modes, and thermal stability, which can be studied using techniques like single crystal X-ray diffraction, FTIR spectroscopy, and thermal gravimetric analysis . These properties are important for understanding the stability, solubility, and handling requirements of the compound.

Applications De Recherche Scientifique

Synthèse de Composés Pharmaceutiques

(5-Bromo-2-méthylphényl)hydrazine chlorhydrate: est utilisé dans la synthèse de divers composés pharmaceutiques. Sa réactivité avec différents aldéhydes et cétones pour former des hydrazones est particulièrement précieuse. Ces hydrazones peuvent présenter une gamme d'activités biologiques, notamment des propriétés antimicrobiennes, anti-inflammatoires et analgésiques .

Études d'Activité Biologique

Les dérivés du composé, en particulier ceux avec une structure de salicylamide, sont connus pour leur activité biologique. La recherche sur ces dérivés peut conduire au développement de nouveaux médicaments avec moins d'effets secondaires et une efficacité accrue contre les souches résistantes de bactéries et autres agents pathogènes .

Safety and Hazards

Mécanisme D'action

Target of Action

Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Hydrazine compounds are known to undergo reactions with carbonyl compounds to form hydrazones, a process that is essentially irreversible as the adduct dehydrates . This reaction could potentially interfere with the normal functioning of biological molecules.

Biochemical Pathways

Hydrazine compounds are known to be involved in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

The compound is a solid at room temperature, suggesting that its bioavailability may be influenced by factors such as solubility and stability .

Result of Action

Based on the known reactivity of hydrazine compounds, it can be speculated that the compound may interfere with the normal functioning of biological molecules, potentially leading to various cellular effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of (5-Bromo-2-methylphenyl)hydrazine hydrochloride. The compound is stable at room temperature , suggesting that it may be relatively stable under physiological conditions.

Propriétés

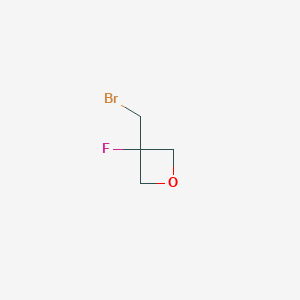

IUPAC Name |

(5-bromo-2-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCDKQYITVUEBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624260 | |

| Record name | (5-Bromo-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214915-80-7 | |

| Record name | (5-Bromo-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)